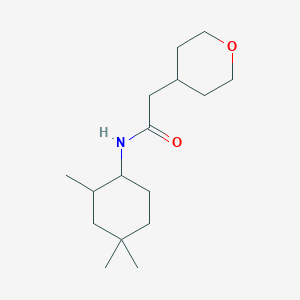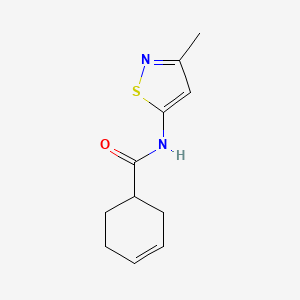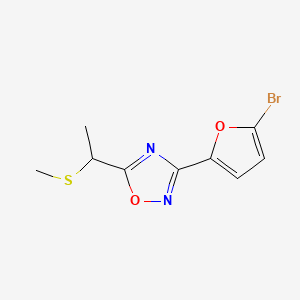
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide, also known as FTY720 or fingolimod, is a synthetic compound used in scientific research. It was first synthesized in 1992 by Japanese researchers and was later developed as a drug for the treatment of multiple sclerosis. However, in
Mecanismo De Acción
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide exerts its effects by binding to sphingosine-1-phosphate receptors on lymphocytes, causing their internalization and subsequent degradation. This leads to a decrease in the number of circulating lymphocytes and a reduction in their ability to migrate to inflammatory sites. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, leading to a decrease in inflammation. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and has been extensively studied in animal models. However, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has some limitations for lab experiments. It is not selective for specific immune cell types and may have off-target effects. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in cancer immunotherapy. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to cancer cells. Finally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in the treatment of viral infections. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to viral infections.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide involves several steps, including the reaction of 2-fluorophenol with 1,4-dibromobutane to form 2-(2-fluorophenoxy)butane-1,4-dibromide. The next step involves the reaction of the dibromide with potassium tert-butoxide to form 2-(2-fluorophenoxy)but-2-ene-1,4-diol. The final step involves the reaction of the diol with N-(tert-butoxycarbonyl)-4-amino-1,2-oxazolidine to form 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been extensively used in scientific research due to its immunomodulatory properties. It acts as a sphingosine-1-phosphate receptor agonist and modulates the immune response by inhibiting the egress of lymphocytes from lymphoid organs. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3/c1-4-16(23-17-8-6-5-7-15(17)19)18(21)20(13(2)3)14-9-11-22-12-10-14/h5-8,13-14,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHELSTBHVNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CCOCC1)C(C)C)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)

![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)
